Benzyl phenyl sulfide

Catalytic oxidation Sulfoxidation Layered double hydroxides

Researchers screening catalysts often use substrates (e.g., diphenyl sulfide, 47% conv.) that mask true performance limits. Benzyl phenyl sulfide achieves >99% conversion and >99% selectivity, enabling simultaneous activity/chemoselectivity assessment. • >99% conversion & selectivity benchmark for catalyst evaluation • MRSA-active scaffold: derivatives with MICs 2-64 μg/mL (membrane disruption) • Sulfoxide yields tunable 0-98% via oxidant/solvent optimization • Pharma, dyestuff & flavor/fragrance intermediate

Molecular Formula C13H12S
Molecular Weight 200.3 g/mol
CAS No. 831-91-4
Cat. No. B1265453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl phenyl sulfide
CAS831-91-4
Molecular FormulaC13H12S
Molecular Weight200.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=CC=CC=C2
InChIInChI=1S/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
InChIKeyLKMCJXXOBRCATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Phenyl Sulfide Technical Baseline and Procurement Profile


Benzyl phenyl sulfide (CAS 831-91-4), an aromatic sulfide with the molecular formula C13H12S and molecular weight 200.30 g/mol, consists of a benzyl group bonded to a phenyl group via a sulfur atom [1]. This compound has a melting point of 40–44 °C and a boiling point of 197 °C at 27 mmHg, with a flash point exceeding 230 °F, and exhibits minimal water solubility . It is primarily utilized as a pharmaceutical synthesis intermediate and as a model substrate in catalytic oxidation studies, with derivatives demonstrating antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains [2].

Why Benzyl Phenyl Sulfide Cannot Be Substituted


Aromatic sulfides exhibit pronounced substrate-dependent reactivity in catalytic oxidation, thermal degradation, and photochemical applications. Benzyl phenyl sulfide occupies an intermediate position between less reactive diaryl sulfides (e.g., diphenyl sulfide) and more reactive alkyl aryl sulfides (e.g., methyl phenyl sulfide), as demonstrated by its relative reactivity order in oxidation [1] and its distinct thermolytic behavior [2]. Its photocleavage mechanism, involving radical intermediates with substituent-dependent quantum yields [3], further distinguishes it from simpler alkyl aryl sulfides. Direct substitution without considering these quantifiable reactivity differences risks experimental failure, non-reproducible results, or suboptimal process efficiency.

Benzyl Phenyl Sulfide Comparative Evidence


Catalytic Sulfoxidation Reactivity vs. Diphenyl & Methyl Phenyl Sulfides

In H2O2-mediated sulfoxidation catalyzed by W-, V-, and Mo-containing layered double hydroxides, benzyl phenyl sulfide exhibits an intermediate reactivity ranking. The observed order of conversion was benzothiophene < dibenzothiophene < diphenyl sulfide < benzyl phenyl sulfide < methyl phenyl sulfide, which correlates with substrate nucleophilicity [1]. A separate study using a peroxo-dimolybdate catalyst reported turnover frequencies (TOF) of 240 h⁻¹ for benzyl phenyl sulfide, 550 h⁻¹ for methyl phenyl sulfide, and 740 h⁻¹ for 4-bromo thioanisole [2]. This places benzyl phenyl sulfide between diaryl and alkyl aryl sulfides in terms of catalytic turnover.

Catalytic oxidation Sulfoxidation Layered double hydroxides Reactivity order

Sulfoxidation Selectivity with Cu-Amino Acid Catalysts

With benzyl phenyl sulfide as the model substrate and H2O2 as the oxidant, CuII-amino acid coordination polymer catalysts achieved >99% conversion and >99% selectivity toward the sulfoxide product within 0.5 hours at 30°C using catalyst 2 [1]. In contrast, the oxidation of diphenyl sulfide under identical conditions resulted in only 47% conversion with 91% selectivity, while methyl phenyl sulfide yielded 50% conversion with >99% selectivity [2]. Benzyl phenyl sulfide thus enables both quantitative conversion and near-perfect chemoselectivity, which is not simultaneously achievable with either diphenyl sulfide or methyl phenyl sulfide in this catalytic system.

Copper catalysis Sulfoxidation Selectivity Oxidation

Thermal and Aquathermal Stability vs. Key Sulfides

At 250°C under both aqueous and thermal conditions, diphenyl sulfide and phenyl methyl sulfide are almost unreactive, showing negligible conversion. Benzyl phenyl sulfide, however, undergoes some conversion upon thermolysis while exhibiting less conversion upon aquathermolysis [1]. This differential thermal response positions benzyl phenyl sulfide as a moderately reactive sulfide that can be thermally activated without the extensive decomposition observed in dibenzyl sulfide and disulfides, which are 'much more reactive and give a wide variety of products' under the same conditions [2].

Thermolysis Aquathermolysis Thermal stability High-temperature chemistry

Photochemical Behavior vs. Thioanisole

Upon sensitized irradiation with triplet chloranil, thioanisole (TA) and benzyl phenyl sulfide (BPS) exhibit fundamentally different photoproduct distributions. TA produces a stable photoadduct (C6H5SCH2OC6Cl4OH) with quantum yields of 0.033 in CH2Cl2 and 0.27 in MeCN. In contrast, BPS yields aldehydes, thioacetals, and disulfides, with no photoaddition products observed due to their low stability [1]. The meta-substituted benzyl phenyl sulfide derivatives show photocleavage efficiency in the order 3-CN > 3-NO2 > 3-CF3 > 3-CH3 > 3-OCH3, demonstrating that the benzyl-sulfur bond undergoes radical-mediated cleavage with substituent-dependent quantum yields [2].

Photochemistry Laser flash photolysis Radical intermediates Photocleavage

Antibacterial Activity Against MRSA

Three series of benzyl phenyl sulfide derivatives were synthesized and evaluated for antibacterial activity against eleven methicillin-resistant Staphylococcus aureus (MRSA) strains. The two most active series (5a-5l and 12p-12u) exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 64 μg/mL [1]. The mechanism of antibacterial activity was shown to involve destruction of the bacterial cell membrane, and MTT assay results suggested selective toxicity between bacteria and mammalian cells for compounds 5f and 5h [2]. While the unsubstituted benzyl phenyl sulfide parent compound is not itself a drug candidate, the scaffold has demonstrated tractable structure-activity relationships with validated activity against clinically relevant drug-resistant pathogens.

Antibacterial MRSA Minimum inhibitory concentration Drug discovery

Benzyl Phenyl Sulfide Application Scenarios


Sulfoxidation Catalyst Screening Model Substrate

Researchers developing new catalysts for sulfoxidation should employ benzyl phenyl sulfide as a primary screening substrate. Its ability to achieve >99% conversion and >99% selectivity under optimized Cu-catalyzed conditions [1] makes it a benchmark for catalyst performance evaluation. Unlike diphenyl sulfide (47% conversion) and methyl phenyl sulfide (50% conversion), benzyl phenyl sulfide allows simultaneous assessment of both activity and chemoselectivity maxima [2], providing a more stringent and informative test of catalyst efficacy. Optimization studies using Fe3O4@SiO2@CSH+VO3− catalyst have demonstrated that sulfoxide yields can be tuned from 0% to 98% by adjusting oxidant loading, catalyst amount, and solvent selection, with ethanol and DMF outperforming acetonitrile, water, toluene, and chloroform [3].

Pharmaceutical Intermediate & Antibacterial Lead Derivatization

Benzyl phenyl sulfide serves as a versatile intermediate in pharmaceutical synthesis, with aromatic sulfones and sulfide compounds widely present in drug molecules and natural products [1]. The scaffold has validated structure-activity relationships against MRSA, with synthetic derivatives exhibiting MICs of 2–64 μg/mL and a membrane-disruption mechanism of action [2]. Medicinal chemistry groups targeting drug-resistant Gram-positive pathogens can leverage this scaffold as a starting point for lead optimization, with the understanding that derivatization is essential for activity—the unsubstituted parent compound is not itself an antibacterial agent [3]. Additional applications include its use as a dyestuff intermediate and flavor/fragrance intermediate [4].

Mechanistic Probe for Benzyl-Sulfur Bond Photocleavage

Investigators studying benzyl-sulfur bond photocleavage mechanisms should select benzyl phenyl sulfide as the definitive model compound. Unlike thioanisole, which forms stable photoadducts upon sensitized irradiation, benzyl phenyl sulfide undergoes radical-mediated fragmentation to yield aldehydes, thioacetals, and disulfides [1]. The meta-substituted derivatives exhibit photocleavage efficiency varying by substituent in the order 3-CN > 3-NO2 > 3-CF3 > 3-CH3 > 3-OCH3, with oxygen diminishing substituent effects [2]. This well-characterized radical pathway, validated through radical trapping, UV analysis, and quantum yield measurements [3], makes benzyl phenyl sulfide an essential tool for probing radical intermediates and photochemical bond activation mechanisms.

Controlled Thermal Activation in High-Temperature Processes

For high-temperature chemical processes requiring controlled sulfide activation, benzyl phenyl sulfide offers an intermediate thermal reactivity profile. At 250°C, it undergoes measurable thermolytic conversion while maintaining stability against aquathermolysis, in contrast to the near-inert behavior of diphenyl sulfide and phenyl methyl sulfide and the excessive, multi-product decomposition of dibenzyl sulfide and disulfides [1]. Neat pyrolysis follows a free-radical mechanism yielding toluene, thiophenol, diphenyl disulfide, and diphenyl sulfide as major products [2]. This predictable, moderate reactivity makes benzyl phenyl sulfide suitable for applications such as steam stimulation processes for heavy bitumen recovery, where thermal radical mechanisms predominate over aqueous ionic mechanisms [3], and for studies of sulfide adsorption and decomposition on metal surfaces using Raman spectroscopy [4].

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